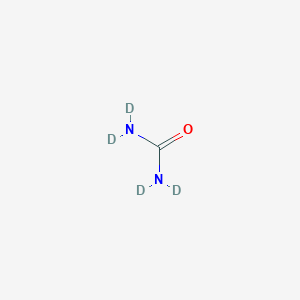

(2H4)Urea

Vue d'ensemble

Description

Synthesis Analysis

Recent research has focused on novel methods for the synthesis of urea, aiming to reduce the energy consumption and environmental impact of the traditional process. One innovative approach is the electrochemical synthesis of urea from nitrogen (N2) and carbon dioxide (CO2) under ambient conditions, using metal borides (MBenes) as electrocatalysts (Zhu et al., 2021). Another method involves coupling N2 and CO2 in water to produce urea, utilizing PdCu alloy nanoparticles on TiO2 nanosheets as catalysts, showcasing a significant advancement towards sustainable urea production (Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of urea and its derivatives is an area of extensive research, with studies exploring the complexation-induced unfolding of heterocyclic ureas and their ability to form hydrogen-bonded complexes (Corbin et al., 2001). Such structural analyses contribute to a deeper understanding of urea's chemical behavior and its interactions with other molecules.

Chemical Reactions and Properties

Urea participates in a wide range of chemical reactions, forming various complexes and products. Research into the reactions of metal nitrates with urea derivatives has led to the synthesis of new compounds with potential applications in chemistry and materials science (Tiliakos et al., 2001). Additionally, urea's role as a catalyst in the synthesis of diverse and densely functionalized heterocyclic scaffolds has been demonstrated, highlighting its versatility and importance in organic synthesis (Brahmachari & Banerjee, 2014).

Physical Properties Analysis

The study of urea's physical properties, including its hydrogen storage capabilities when complexed with lithium borohydride, underscores its potential in energy storage applications (Liu et al., 2015). This research contributes to the development of new materials for hydrogen storage, a critical component of sustainable energy systems.

Chemical Properties Analysis

The chemical properties of urea, such as its ability to form various derivatives and complexes, are central to its applications in both the chemical industry and research. Studies on the synthesis and applications of substituted ureas offer insights into the vast potential of urea derivatives in various fields, including pharmaceuticals and agriculture (Vishnyakova et al., 1985).

Applications De Recherche Scientifique

1. Application in Sustainable Crop Production

- Summary of Application: Urea, specifically nano-urea, is used in conjunction with conventional fertilizers to improve nitrogen use efficiency, restore soil fertility, and increase farm profit .

- Methods of Application: A field experiment was conducted where 75% of the recommended nitrogen was supplied with conventional fertilizer along with a nano-urea spray . This approach reduced the energy requirement by 8–11% and increased energy use efficiency by 6–9% over 100% nitrogen through prilled urea fertilizer .

- Results: The application of nano-urea along with 75% N through prilled urea resulted in 14% higher economic yields in all the crops compared with N 50 PK+ nano-urea . It also registered comparable soil N and dehydrogenase activities over the conventional fertilization .

2. Application in Urea Electrooxidation

- Summary of Application: Urea electrooxidation technology is used to remove urea pollutants, which has the dual significance of environmental protection and clean energy production .

- Methods of Application: Nickel-based materials are used as effective catalysts for urea electrooxidation due to their low cost, high activity, and high stability . The supported nickel-based catalysts are used in urea electrolysis hydrogen production, fuel cells, and urea sensors .

- Results: The research progress of supported nickel-based catalysts in the field of urea electrooxidation was reviewed . The development prospect, challenges, and practical applications of supported nickel-based catalysts are discussed .

3. Application in Urea Catalytic Oxidation

- Summary of Application: Urea catalytic oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation . This includes hydrogen production by urea electrolysis, urea fuel cells, and urea/urine wastewater remediation .

- Methods of Application: This involves both electrocatalysis and photo (electro)catalysis . The design and development strategies for electrocatalysts/photo (electro)catalysts are based on reaction pathways .

- Results: The application of the Urea Oxidation Reaction (UOR) in energy and environmental fields has been emphasized . The influence of impurity ions in natural urine is also discussed .

4. Application in Urea-Assisted Water Splitting

- Summary of Application: The Urea Oxidation Reaction (UOR) is a pivotal half-reaction for urea-assisted water splitting to produce hydrogen, direct urea fuel cells, and electrochemical degradation of urea-containing wastewater .

- Methods of Application: The intrinsic sluggish kinetics of the UOR hampers the real application of these urea-based technologies . Therefore, highly efficient electrocatalysts are required to promote the urea oxidation process .

- Results: Great achievements in both catalyst design and mechanism understanding have been made in this research area . The remaining challenges and future opportunities in this emerging field are also explored .

5. Application in Medicinal Chemistry

- Summary of Application: Urea and thiourea are privileged structures in medicinal chemistry. They constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .

- Methods of Application: This involves the synthesis of urea- and thiourea-based compounds by enabling chemical tools . Diverse approaches are pursued for (thio)urea bioisosteric replacements in medicinal chemistry applications .

- Results: An overview of the state-of-the-art of urea and thiourea-containing pharmaceuticals is provided . Recent advances in the synthesis of these compounds are discussed .

6. Application in Energy Efficient and Environmentally Robust Approach for Sustainable Crop Production

- Summary of Application: The conjoint application of nano-urea with conventional fertilizers is an energy efficient and environmentally robust approach for sustainable crop production .

- Methods of Application: A fixed plot field experiment was conducted to assess the economic and environmental competency of conventional fertilizers with and without nano-urea . The application of foliar spray of nano-urea with 75% N is a soil supportive production approach .

- Results: The application of nano-urea along with 75% N through prilled urea reduced the energy requirement by 8–11% and increased energy use efficiency by 6–9% over 100% nitrogen through prilled urea fertilizer . It also exhibited 14% higher economic yields in all the crops compared with N 50 PK+ nano-urea .

Safety And Hazards

Orientations Futures

The future of urea production could involve the development of environmentally friendly and cost-effective technologies for ammonia emission mitigation . Another promising direction is the production of Blue Urea, which could be produced using attenuated reaction conditions and hydrogen derived from renewable-powered electrolysis to produce a reduced-carbon alternative .

Propriétés

IUPAC Name |

1,1,3,3-tetradeuteriourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162379 | |

| Record name | (2H4)Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.080 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H4)Urea | |

CAS RN |

1433-11-0 | |

| Record name | Urea-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H4)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

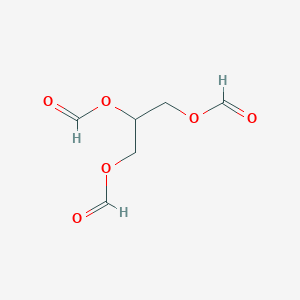

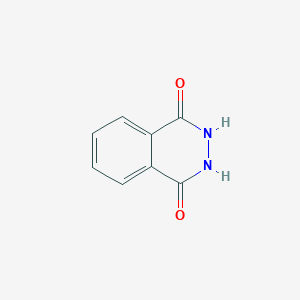

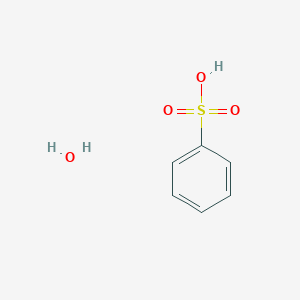

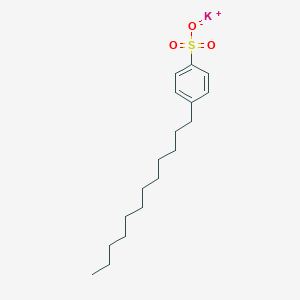

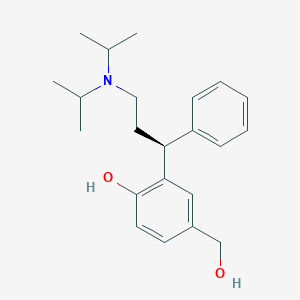

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)